Cryptotanshinone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La cryptotanshinone peut être synthétisée par différentes méthodes. Une approche courante consiste à l'extraire de la racine de Salvia miltiorrhiza en utilisant des solvants organiques tels que l'éthanol ou le méthanol . Le composé extrait est ensuite purifié par des techniques chromatographiques.

Méthodes de production industrielle

Dans les milieux industriels, la this compound est souvent produite en utilisant des méthodes d'extraction à grande échelle. Des techniques telles que la précipitation solvant-antisolvant, l'homogénéisation à haute pression et le broyage mécanique sont utilisées pour améliorer le rendement et la pureté du composé . De plus, des formulations nanocristallines ont été développées pour améliorer la biodisponibilité de la this compound .

Analyse Des Réactions Chimiques

Photochemical Reactions

Cryptotanshinone is sensitive to light, which can induce photochemical reactions. When exposed to illumination, the compound undergoes structural changes that affect its concentration in methanol solutions. This photochemical behavior suggests that this compound should be stored away from light to maintain its stability .

Acid-Base Reactions

The solubility of this compound varies with pH levels. It shows higher solubility in alkaline conditions (pH 10 to pH 12) compared to neutral or acidic conditions (pH 2 to pH 8). Notably, concentrated sulfuric acid induces a color change to red, indicating a chemical reaction that alters its structure .

Metabolic Transformations

This compound undergoes significant metabolic transformations within biological systems. Studies have shown that it can be metabolized into various hydroxylated forms and conjugates:

-

Hydroxylated Metabolites : In vivo studies identified metabolites such as tanshinone IIA and several hydroxylated derivatives.

-

Biotransformation : The microbial biotransformation of this compound has been explored, resulting in products like (3R,15R)-3-hydroxythis compound and (4S,15R)-18-hydroxythis compound .

These metabolic pathways are crucial for understanding the pharmacokinetics and therapeutic potential of this compound.

Pharmacological Implications

This compound exhibits notable anticancer properties through various mechanisms:

-

Inhibition of Cancer Cell Growth : It has been shown to inhibit the growth of multiple cancer cell lines by downregulating anti-apoptotic proteins and inducing apoptosis through reactive oxygen species generation .

-

Signal Transduction Pathways : this compound interferes with the JAK/STAT signaling pathway by inhibiting the phosphorylation of STAT3, which is crucial for tumor progression and survival .

The following table outlines the pharmacological effects associated with this compound:

| Pharmacological Effect | Mechanism |

|---|---|

| Anticancer Activity | Induction of apoptosis; inhibition of anti-apoptotic proteins |

| ROS Generation | Triggers endoplasmic reticulum stress leading to apoptosis |

| JAK/STAT Pathway Inhibition | Blocks STAT3 phosphorylation impacting tumor cell survival and proliferation |

Applications De Recherche Scientifique

Anticancer Properties

Cryptotanshinone has shown promising results in the inhibition of cancer cell proliferation across various types of cancer. The following table summarizes the anticancer effects of this compound on different cancer cell lines:

Cardiovascular Applications

This compound has been traditionally used in Chinese medicine for cardiovascular health. Recent studies have highlighted its potential benefits:

- Ischemia Prevention : Research indicates that this compound can protect against ischemia and atherosclerosis by improving endothelial function and reducing oxidative stress .

- Antihypertensive Effects : It has been shown to lower blood pressure in animal models by promoting vasodilation .

Anti-Diabetic Effects

Recent investigations into this compound's role in diabetes management have revealed:

- Blood Glucose Regulation : this compound has demonstrated a significant reduction in fasting blood glucose levels in diabetic models, suggesting its potential as an adjunct therapy for type II diabetes .

- Lipid Profile Improvement : Studies have indicated that it can positively affect lipid profiles by decreasing total cholesterol and triglycerides .

Neuroprotective Effects

Emerging evidence points to this compound's neuroprotective properties:

- Alzheimer’s Disease : It has been suggested that this compound may help mitigate neurodegeneration associated with Alzheimer’s disease by reducing amyloid-beta accumulation and enhancing cognitive function in animal models .

- Anti-inflammatory Effects : Its anti-inflammatory properties may contribute to reducing neuroinflammation, a key factor in many neurodegenerative diseases .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

Case Study 1: Lung Cancer Treatment

A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, enhancing the overall health status of the treated animals .

Case Study 2: Breast Cancer Management

In vitro studies showed that this compound effectively inhibited the proliferation of breast cancer cells, suggesting its potential role as a therapeutic agent in breast cancer treatment strategies .

Mécanisme D'action

Cryptotanshinone exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: Inhibits the PI3K/AKT/mTOR signaling pathway, leading to apoptosis and autophagy in cancer cells.

Anti-inflammatory Activity: Suppresses the NF-κB pathway, reducing the production of pro-inflammatory cytokines.

Antibacterial Activity: Inhibits the activity of pyruvate kinase, disrupting bacterial energy metabolism.

Comparaison Avec Des Composés Similaires

La cryptotanshinone est souvent comparée à d'autres tanshinones, telles que la tanshinone IIA, la dihydrotanshinone I et la tanshinone I .

Tanshinone IIA : Connue pour ses effets anticancéreux et cardioprotecteurs puissants.

Dihydrotanshinone I : Elle présente de fortes activités antibactériennes et anti-inflammatoires.

Tanshinone I : Principalement étudiée pour ses propriétés anticancéreuses.

La this compound se distingue par son large spectre d'activités biologiques et sa capacité à moduler de multiples voies de signalisation .

Activité Biologique

Cryptotanshinone is a bioactive compound derived from Salvia miltiorrhiza, commonly known as Danshen, a traditional Chinese medicinal herb. This compound has garnered significant attention for its diverse biological activities, particularly in the realms of oncology, inflammation, and neuroprotection. Recent studies have elucidated its mechanisms of action, highlighting its potential as a therapeutic agent in various diseases.

Anticancer Properties

This compound exhibits substantial anticancer effects across multiple cancer types, including lung, breast, and melanoma cancers. The compound's mechanisms involve:

- Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner. For instance, in studies involving H446 lung cancer cells, treatment with 10 µM of this compound resulted in a 40% reduction in cell growth after 48 hours .

- Induction of Apoptosis : The compound induces apoptosis through various pathways, including the activation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. In hepatoma and breast carcinoma cells, this compound triggered apoptosis by activating the p38/JNK pathway and inhibiting Erk1/2 signaling .

- Cell Cycle Arrest : this compound causes cell cycle arrest at different phases depending on the cancer type. For example, it induces G1/G0 arrest in rhabdomyosarcoma and prostate cancer cells by downregulating cyclin D1 and phosphorylating retinoblastoma protein (Rb), while it induces G2/M arrest in melanoma cells by upregulating cyclins A1 and B1 .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are mediated through several signaling pathways:

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of pro-inflammatory cytokines by modulating the TLR4-MyD88/NF-κB pathway . This modulation helps alleviate inflammation in various models.

- Fibrosis Reduction : Studies indicate that this compound can reduce organ fibrosis through regulation of the Hedgehog and Nrf2/HO-1 pathways .

Neuroprotective Effects

This compound also shows promise in neuroprotection:

- Protection Against Neurodegeneration : The compound has been linked to protective effects against neurodegenerative diseases by inhibiting the PI3K/AKT-eNOS pathway, which is crucial for neuronal survival .

The biological activities of this compound are attributed to its interaction with various molecular pathways:

| Pathway | Effect | Reference |

|---|---|---|

| JAK2/STAT3 | Inhibits tumor growth | |

| TLR4-MyD88/NF-κB | Reduces inflammation | |

| PI3K/AKT | Neuroprotection | |

| ROS induction | Triggers apoptosis | |

| Cell Cycle Regulation | Induces cell cycle arrest |

Lung Cancer Study

A study demonstrated that this compound inhibited lung tumor growth by enhancing CD4+ T cell proliferation through the JAK2/STAT4 pathway. The results indicated that treatment with this compound significantly increased cytotoxicity in CD4+ T cells while inhibiting tumor cell proliferation .

Melanoma Study

In another research effort, this compound was tested on B16 melanoma cells. The findings revealed that it induced significant cytotoxicity at concentrations above 25 µM and caused morphological changes indicative of apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Distribution : In animal models, this compound primarily distributes to the liver, lungs, brain, and heart. Minimal amounts are recovered unchanged in urine, indicating extensive metabolism .

- Bioavailability : Studies show that oral bioavailability can be significantly improved through formulation modifications. For instance, an inclusion complex formulation increased bioavailability from 2.05% to 6.90% in rats .

Propriétés

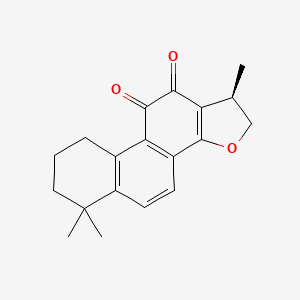

IUPAC Name |

(1R)-1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKKJJOMQCNPGB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044072 | |

| Record name | Cryptotanshinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35825-57-1 | |

| Record name | Cryptotanshinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35825-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptotanshinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035825571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptotanshinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cryptotanshinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRYPTOTANSHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E9SXT166N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.